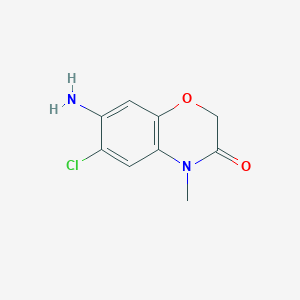![molecular formula C20H20Br2N2O3 B304704 5-[3,4-bis(methyloxy)phenyl]-3-(2,4-dibromophenyl)-1-propanoyl-4,5-dihydro-1H-pyrazole](/img/structure/B304704.png)
5-[3,4-bis(methyloxy)phenyl]-3-(2,4-dibromophenyl)-1-propanoyl-4,5-dihydro-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[3,4-bis(methyloxy)phenyl]-3-(2,4-dibromophenyl)-1-propanoyl-4,5-dihydro-1H-pyrazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 5-[3,4-bis(methyloxy)phenyl]-3-(2,4-dibromophenyl)-1-propanoyl-4,5-dihydro-1H-pyrazole is not fully understood. However, studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis, which is a programmed cell death process. In addition, this compound has been shown to inhibit the production of pro-inflammatory cytokines, which are molecules that play a role in the inflammatory response.
Biochemical and Physiological Effects:
5-[3,4-bis(methyloxy)phenyl]-3-(2,4-dibromophenyl)-1-propanoyl-4,5-dihydro-1H-pyrazole has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells and reduces the production of pro-inflammatory cytokines. In addition, this compound has been shown to have antioxidant activity and to protect cells against oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of using 5-[3,4-bis(methyloxy)phenyl]-3-(2,4-dibromophenyl)-1-propanoyl-4,5-dihydro-1H-pyrazole in lab experiments is its potential as a building block for the synthesis of novel materials with unique electronic and optical properties. In addition, this compound has shown promising results as a potential anti-inflammatory agent and as an inhibitor of cancer cell growth. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it challenging to work with.
Future Directions
There are several future directions for research on 5-[3,4-bis(methyloxy)phenyl]-3-(2,4-dibromophenyl)-1-propanoyl-4,5-dihydro-1H-pyrazole. One direction is to further investigate its potential as a building block for the synthesis of novel materials with unique electronic and optical properties. Another direction is to explore its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Synthesis Methods
The synthesis method of 5-[3,4-bis(methyloxy)phenyl]-3-(2,4-dibromophenyl)-1-propanoyl-4,5-dihydro-1H-pyrazole involves the reaction of 2,4-dibromobenzaldehyde and 3,4-bis(methyloxy)benzaldehyde with 1,3-diphenyl-1H-pyrazole-4-carbaldehyde in the presence of a base such as potassium carbonate. The resulting product is then treated with propionyl chloride to obtain the final compound.
Scientific Research Applications
5-[3,4-bis(methyloxy)phenyl]-3-(2,4-dibromophenyl)-1-propanoyl-4,5-dihydro-1H-pyrazole has been studied for its potential applications in various fields such as medicinal chemistry, material science, and organic electronics. In medicinal chemistry, this compound has shown promising results in inhibiting the growth of cancer cells and as a potential anti-inflammatory agent. In material science, this compound has been used as a building block for the synthesis of novel materials with unique electronic and optical properties. In organic electronics, this compound has been used as a hole-transporting material in organic light-emitting diodes.
properties
Product Name |
5-[3,4-bis(methyloxy)phenyl]-3-(2,4-dibromophenyl)-1-propanoyl-4,5-dihydro-1H-pyrazole |
|---|---|
Molecular Formula |
C20H20Br2N2O3 |
Molecular Weight |
496.2 g/mol |
IUPAC Name |
1-[5-(2,4-dibromophenyl)-3-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]propan-1-one |
InChI |
InChI=1S/C20H20Br2N2O3/c1-4-20(25)24-17(12-5-8-18(26-2)19(9-12)27-3)11-16(23-24)14-7-6-13(21)10-15(14)22/h5-10,17H,4,11H2,1-3H3 |
InChI Key |
DYMVGVPZCFQIAA-UHFFFAOYSA-N |
SMILES |
CCC(=O)N1C(CC(=N1)C2=C(C=C(C=C2)Br)Br)C3=CC(=C(C=C3)OC)OC |
Canonical SMILES |
CCC(=O)N1C(CC(=N1)C2=C(C=C(C=C2)Br)Br)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-hydroxy-4-methyl-8-[3-(2-thienyl)acryloyl]-2H-chromen-2-one](/img/structure/B304621.png)

![7-hydroxy-8-[3-(2-thienyl)acryloyl]-2H-chromen-2-one](/img/structure/B304625.png)

![1-(3-pyridinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B304634.png)
![N'-[(6-bromo-4-oxo-4H-chromen-3-yl)methylene]-2-[2-(5-isoxazolyl)-4-methylphenoxy]acetohydrazide](/img/structure/B304637.png)


![N'-[(6-methyl-4-oxo-4H-chromen-3-yl)methylene]-2-[2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide](/img/structure/B304643.png)




